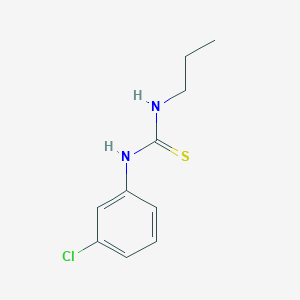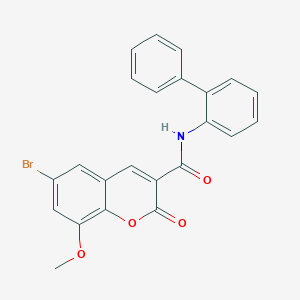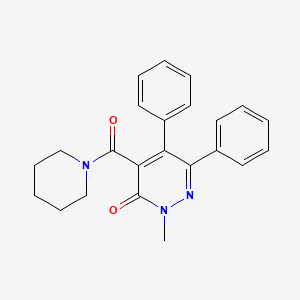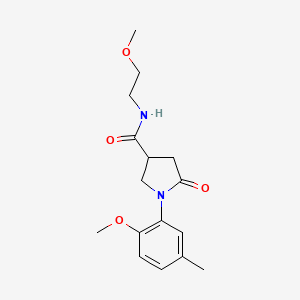
N-(3-chlorophenyl)-N'-propylthiourea
Overview
Description
N-(3-chlorophenyl)-N'-propylthiourea (CPTU) is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects. CPTU has been synthesized through different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-propylthiourea involves the inhibition of monoamine oxidase, as mentioned earlier. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. N-(3-chlorophenyl)-N'-propylthiourea has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This activation leads to a decrease in the release of glutamate, an excitatory neurotransmitter, which can have neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-propylthiourea has various biochemical and physiological effects, including the inhibition of monoamine oxidase and the activation of the adenosine A1 receptor, as mentioned earlier. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. N-(3-chlorophenyl)-N'-propylthiourea has been shown to have anticonvulsant effects, which can be attributed to its ability to modulate the activity of ion channels involved in neuronal excitability. It has also been shown to have anti-inflammatory effects, which can be beneficial for various inflammatory conditions.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-propylthiourea has various advantages for lab experiments, including its ability to inhibit monoamine oxidase, activate the adenosine A1 receptor, and modulate ion channels involved in neuronal excitability. It can be used to study the effects of neurotransmitter levels on behavior and mood, as well as the potential therapeutic effects of N-(3-chlorophenyl)-N'-propylthiourea for neurological disorders. However, N-(3-chlorophenyl)-N'-propylthiourea also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are various future directions for the study of N-(3-chlorophenyl)-N'-propylthiourea, including the investigation of its potential therapeutic effects for neurological disorders such as epilepsy and Parkinson's disease. The development of new N-(3-chlorophenyl)-N'-propylthiourea derivatives with improved pharmacological properties is also an area of interest. The study of the molecular mechanisms underlying the effects of N-(3-chlorophenyl)-N'-propylthiourea is another future direction, which can provide insights into the development of new therapeutic agents for neurological disorders.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-propylthiourea is a chemical compound that has various biochemical and physiological effects. It has been extensively used in scientific research for its ability to inhibit monoamine oxidase, activate the adenosine A1 receptor, and modulate ion channels involved in neuronal excitability. N-(3-chlorophenyl)-N'-propylthiourea has potential therapeutic effects for neurological disorders such as epilepsy and Parkinson's disease, and the development of new N-(3-chlorophenyl)-N'-propylthiourea derivatives with improved pharmacological properties is an area of interest. The study of the molecular mechanisms underlying the effects of N-(3-chlorophenyl)-N'-propylthiourea is another future direction, which can provide insights into the development of new therapeutic agents for neurological disorders.
Scientific Research Applications
N-(3-chlorophenyl)-N'-propylthiourea has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood. N-(3-chlorophenyl)-N'-propylthiourea has also been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNBKBDGIQFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4717829.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4717846.png)
![5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4717851.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)
![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4717889.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)

![3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4717926.png)

